N-1,3-Benzothiazol-2-YL-3-chloropropanamide N-1,3-Benzothiazol-2-YL-3-chloropropanamide
Brand Name: Vulcanchem
CAS No.: 2877-36-3
VCID: VC2009827
InChI: InChI=1S/C10H9ClN2OS/c11-6-5-9(14)13-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,12,13,14)
SMILES: C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCl
Molecular Formula: C10H9ClN2OS
Molecular Weight: 240.71 g/mol

N-1,3-Benzothiazol-2-YL-3-chloropropanamide

CAS No.: 2877-36-3

Cat. No.: VC2009827

Molecular Formula: C10H9ClN2OS

Molecular Weight: 240.71 g/mol

* For research use only. Not for human or veterinary use.

N-1,3-Benzothiazol-2-YL-3-chloropropanamide - 2877-36-3

Specification

CAS No. 2877-36-3
Molecular Formula C10H9ClN2OS
Molecular Weight 240.71 g/mol
IUPAC Name N-(1,3-benzothiazol-2-yl)-3-chloropropanamide
Standard InChI InChI=1S/C10H9ClN2OS/c11-6-5-9(14)13-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,12,13,14)
Standard InChI Key BDRXIJMJSBTEBN-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCl
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCl

Introduction

Chemical Identity and Structure

N-1,3-Benzothiazol-2-YL-3-chloropropanamide (CAS Number: 2877-36-3) is characterized by its molecular formula C₁₀H₉ClN₂OS and a molecular weight of 240.71 g/mol. The compound features a benzothiazole ring system connected to a 3-chloropropanamide group through the nitrogen at the 2-position of the benzothiazole ring . This structural arrangement creates a molecule with potential hydrogen bond donor and acceptor sites, making it relevant for various chemical and biological interactions.

Nomenclature and Synonyms

The compound is known by several synonyms in the scientific literature and commercial catalogs:

  • N-(1,3-benzothiazol-2-yl)-3-chloropropanamide

  • Propanamide, N-2-benzothiazolyl-3-chloro-

  • N-(Benzo[d]thiazol-2-yl)-3-chloropropanamide

  • N-Benzothiazol-2-yl-3-chloro-propionamide

Structural Characteristics

The molecular structure consists of three key components:

  • A benzothiazole ring system (fused benzene and thiazole rings)

  • An amide linkage (-NH-CO-)

  • A 3-chloropropyl chain attached to the carbonyl group

This arrangement provides the molecule with both rigid (aromatic) and flexible (aliphatic) segments, contributing to its physicochemical properties and potential interaction profiles .

Physicochemical Properties

N-1,3-Benzothiazol-2-YL-3-chloropropanamide exhibits specific physicochemical properties that influence its behavior in chemical reactions and biological systems. Table 1 summarizes these properties.

Table 1: Physicochemical Properties of N-1,3-Benzothiazol-2-YL-3-chloropropanamide

PropertyValueMethod
Molecular Weight240.71 g/molCalculated
Melting Point192 °CExperimental (Solvents: ethanol, acetone)
Density1.439±0.06 g/cm³Predicted
pKa9.70±0.70Predicted
XLogP3-AA2.4Computed
Hydrogen Bond Donor Count1Computed
Hydrogen Bond Acceptor Count3Computed
Rotatable Bond Count3Computed
Exact Mass240.0124118 DaComputed

These properties indicate that the compound has moderate lipophilicity (LogP value of 2.4) and possesses both hydrogen bond donor and acceptor capabilities, which could be relevant for its potential applications in medicinal chemistry and other research fields .

Spectral Characteristics

Spectral data provides essential information for structural confirmation and purity assessment of N-1,3-Benzothiazol-2-YL-3-chloropropanamide. Available spectral information includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectral data for N-1,3-Benzothiazol-2-YL-3-chloropropanamide has been documented in spectral databases. The spectral patterns reflect the carbon environments within the molecule, including the characteristic signals for the aromatic carbons of the benzothiazole ring, the carbonyl carbon, and the aliphatic carbons of the chloropropanamide moiety .

Mass Spectrometry

The exact mass of N-1,3-Benzothiazol-2-YL-3-chloropropanamide (240.0124118 Da) serves as a crucial identifier in mass spectrometric analyses. This precise measurement allows for accurate identification of the compound in complex mixtures and verification of synthetic products .

Synthesis and Preparation

The synthesis of N-1,3-Benzothiazol-2-YL-3-chloropropanamide has been documented in the scientific literature, with specific methodologies offering good yields and relatively straightforward procedures.

SupplierPackage SizePrice (USD)PurityUpdated
Biosynth Carbosynth500 mg$60Not specified2021/12/16
Biosynth Carbosynth1 g$105Not specified2021/12/16
Biosynth Carbosynth2 g$179Not specified2021/12/16
Matrix Scientific500 mg$95Not specified2021/12/16
AK Scientific1 g$19195%2021/12/16
Sigma-Aldrich (ChemBridge)1 g€125.18Not specifiedCurrent

The compound is typically available in research-grade purity, with AK Scientific specifically listing a minimum purity specification of 95% .

Related Compounds

Understanding the structural relationships between N-1,3-Benzothiazol-2-YL-3-chloropropanamide and similar compounds provides valuable context for its chemical behavior and potential applications.

Structural Analogs

Several structural analogs of N-1,3-Benzothiazol-2-YL-3-chloropropanamide have been documented:

  • N-1,3-benzothiazol-2-yl-2-chloropropanamide (CAS: 26608-39-9): A positional isomer where the chlorine atom is located at the 2-position instead of the 3-position of the propanamide chain .

  • N-1,3-benzothiazol-2-yl-2-chloroacetamide (CAS: 3028-02-2): A homolog with a shorter alkyl chain, featuring two carbon atoms instead of three in the chloroalkyl segment .

Functional Derivatives

The literature also describes more complex benzothiazole derivatives with diverse functional groups, including:

  • Triazolo[3,4-b]benzothiazole derivatives: These compounds represent more complex heterocyclic systems that incorporate the benzothiazole scaffold and have shown promising enzyme inhibitory properties .

  • Hydroxyl, methoxy, and amino derivatives: Various substitution patterns on the benzothiazole ring can significantly alter the physicochemical properties and biological activities of these compounds .

Future Research Perspectives

The limited specific research on N-1,3-Benzothiazol-2-YL-3-chloropropanamide presents numerous opportunities for future investigations.

Structure-Activity Relationship Studies

Systematic modifications of N-1,3-Benzothiazol-2-YL-3-chloropropanamide could yield valuable insights into structure-activity relationships, particularly in the context of:

  • Enzyme inhibition profiles

  • Antimicrobial activities

  • Anticancer potential

  • Other biological activities associated with benzothiazole derivatives

Synthetic Methodology Advancement

Development of more efficient and environmentally friendly synthetic routes for N-1,3-Benzothiazol-2-YL-3-chloropropanamide could include:

  • Green chemistry approaches

  • Microwave-assisted synthesis

  • Flow chemistry methodologies

  • Catalytic processes for improved yields and selectivity

Collaborative Research Opportunities

The intersection of medicinal chemistry, synthetic organic chemistry, and biological sciences offers fertile ground for collaborative research involving N-1,3-Benzothiazol-2-YL-3-chloropropanamide and related compounds, potentially leading to novel applications in drug discovery and development.

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